Lipophilicity Advantage of 3,4-Dimethyl Substitution vs. Unsubstituted Diphenyl Analog
The computed lipophilicity (XLogP3-AA) of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is 5.7 [1]. In contrast, the unsubstituted analog 4-bromo-3,5-diphenyl-1H-pyrazole (CAS 13788-85-7) has a computed XLogP3-AA of 4.3 [2]. The 1.4 log unit increase reflects the contribution of four methyl groups on the aromatic rings.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | 4-Bromo-3,5-diphenyl-1H-pyrazole: XLogP3-AA = 4.3 |
| Quantified Difference | Δ = +1.4 log units |
| Conditions | Computational prediction via XLogP3 3.0 algorithm |
Why This Matters
A 1.4 log unit increase in lipophilicity predicts approximately 25-fold higher membrane permeability and distinct pharmacokinetic partitioning, which may directly influence compound suitability in cell-based assays or lead optimization campaigns.
- [1] PubChem. 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole. PubChem CID: 19587630. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. 4-Bromo-3,5-diphenyl-1H-pyrazole. PubChem CID: 221425. Computed Properties: XLogP3-AA. View Source
